molecular formula C10H16N2O2 B13701595 Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate

Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate

Cat. No.: B13701595
M. Wt: 196.25 g/mol
InChI Key: JCFPLUGJQHTYDQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O2. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate typically involves the reaction of diethyl cyanomethyl phosphate with an intermediate compound in the presence of potassium tert-butoxide in tetrahydrofuran (THF) under an inert atmosphere. The reaction is carried out at low temperatures (-15 to -5°C) and involves multiple steps, including the addition of reagents and extraction with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include oxo derivatives, primary amines, and substituted azetidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of active intermediates that interact with biological targets. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate is unique due to its specific structural features, such as the presence of the cyanomethyl group and the azetidine ring.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-5,7H2,1-3H3

InChI Key

JCFPLUGJQHTYDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC#N

Origin of Product

United States

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